4-[(3,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid
Overview
Description
4-[(3,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid is a chemical compound with the molecular formula C15H10Cl2N2O3S. It is known for its unique structure, which includes a dichlorobenzoyl group and a carbamothioylamino group attached to a benzoic acid core
Preparation Methods
The synthesis of 4-[(3,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the dichlorobenzoyl intermediate. The synthetic route often includes the following steps:
Formation of the Dichlorobenzoyl Intermediate: This step involves the chlorination of benzoyl chloride to obtain 3,4-dichlorobenzoyl chloride.
Carbamothioylation: The dichlorobenzoyl chloride is then reacted with thiourea to form the carbamothioyl intermediate.
Coupling with Benzoic Acid: Finally, the carbamothioyl intermediate is coupled with benzoic acid under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[(3,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group may also play a role in modulating biological pathways, leading to various effects .
Comparison with Similar Compounds
4-[(3,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:
4-[(3,4-Dichlorobenzoyl)amino]benzoic acid: This compound lacks the carbamothioyl group, which may result in different reactivity and biological activity.
4-[(3,4-Dichlorobenzoyl)carbamoylamino]benzoic acid: The presence of a carbamoyl group instead of a carbamothioyl group can lead to variations in chemical properties and applications.
Properties
IUPAC Name |
4-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-11-6-3-9(7-12(11)17)13(20)19-15(23)18-10-4-1-8(2-5-10)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBUPJFZHKDIKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361733 | |
Record name | 4-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536981-75-6 | |
Record name | 4-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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